

An In-depth Technical Guide to ortho-Topolin Riboside-d4

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Compound of Interest

Compound Name: *ortho-Topolin riboside-d4*

Cat. No.: B15558596

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ortho-Topolin riboside-d4**, a deuterated analog of the naturally occurring cytokinin, ortho-Topolin riboside. It covers its fundamental properties, synthesis, biological roles, and detailed experimental protocols for its analysis.

Core Concepts: Molecular Profile

ortho-Topolin riboside is an aromatic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation. The deuterated form, **ortho-Topolin riboside-d4**, serves as an invaluable internal standard for precise quantification in metabolic studies and pharmacokinetic analyses.

Property	ortho-Topolin Riboside	ortho-Topolin Riboside-d4
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₅	C ₁₇ H ₁₅ D ₄ N ₅ O ₅
Molecular Weight	373.36 g/mol [1][2]	377.39 g/mol [3]
Synonyms	6-(2-Hydroxybenzylamino)-9-β-D-ribofuranosylpurine, o-Topolin riboside, N ⁶ -(o-Hydroxybenzyl)adenosine	-
CAS Number	50868-58-1	74511-48-1

Synthesis and Production

The synthesis of ortho-Topolin riboside generally involves the condensation of 6-chloropurine riboside with o-hydroxybenzylamine.

For its deuterated counterpart, a common strategy for synthesizing deuterated cytokinin ribosides involves the condensation of a deuterated amine with the appropriate purine derivative. In the case of **ortho-Topolin riboside-d4**, this would involve the reaction of 6-chloro-9- β -D-ribofuranosylpurine with a deuterated o-hydroxybenzylamine. The deuterium atoms are typically introduced into the benzyl ring of the amine precursor through methods such as catalytic deuterium exchange.

Biological Significance and Applications

While initially identified as a plant growth regulator, ortho-Topolin riboside and its analogs have garnered significant interest for their potential therapeutic applications in human health, particularly in oncology.

Anti-Cancer Activity

Recent multi-omics studies have highlighted the anti-proliferative effects of ortho-Topolin riboside in various cancer cell lines, including radio-resistant triple-negative breast cancer and non-small cell lung cancer.[1][4] Its mechanism of action involves the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Plant Biology

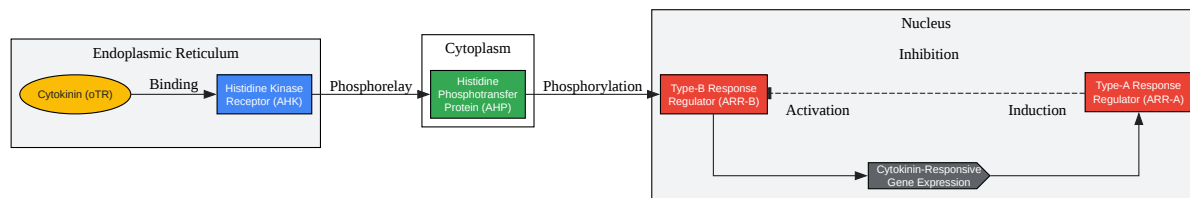
As a cytokinin, ortho-Topolin riboside is involved in regulating numerous aspects of plant growth and development. It can influence processes such as cell division, shoot formation, and leaf senescence. Its application in plant tissue culture can promote regeneration and micropropagation.

Key Signaling Pathways

The biological effects of ortho-Topolin riboside are mediated through its interaction with complex signaling networks. In the context of cancer, it has been shown to impact the following pathways:

- MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and survival.
- HIF-1 Signaling Pathway: A key regulator of cellular response to hypoxia, often implicated in tumor progression.
- FoxO Signaling Pathway: Plays a role in stress resistance, metabolism, and apoptosis.
- STAT3 Signaling Pathway: A critical mediator of cytokine signaling involved in cell growth and survival.

In plants, cytokinin signaling is initiated by the binding of the hormone to histidine kinase receptors in the endoplasmic reticulum membrane. This triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, altering the expression of cytokinin-responsive genes.^[1]



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Plant Cytokinin Signaling Pathway

Experimental Protocols

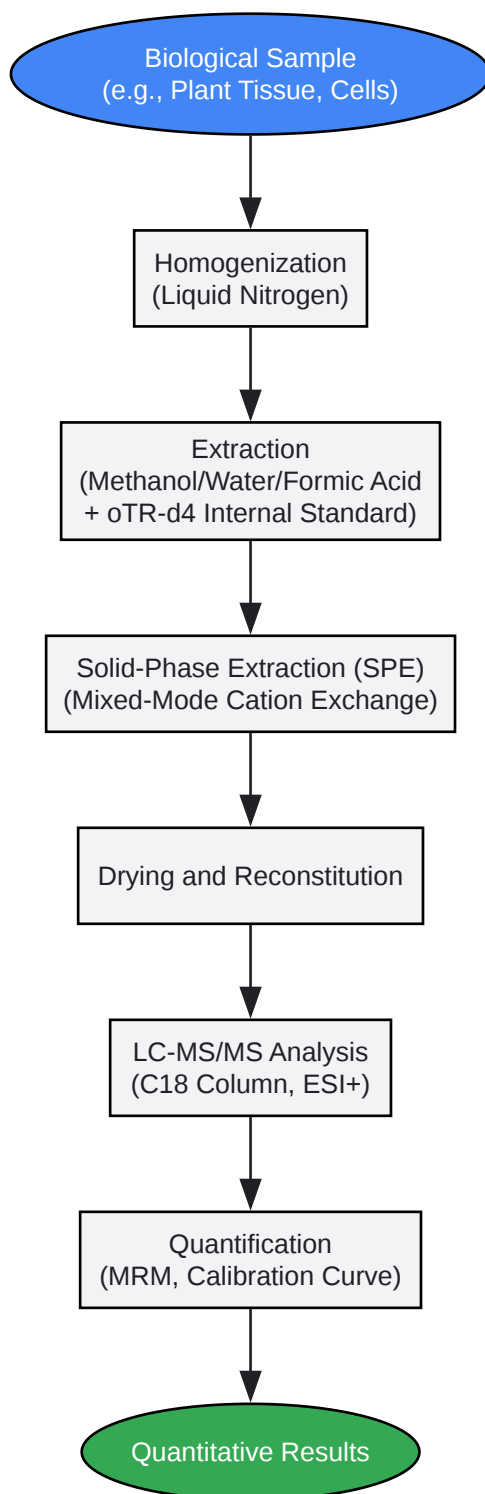
The quantification of ortho-Topolin riboside and its deuterated analog is typically achieved through liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for the analysis of cytokinins in biological samples.

Sample Preparation

- **Homogenization:** Biological samples (e.g., plant tissue, cell lysates) are flash-frozen in liquid nitrogen and ground to a fine powder.
- **Extraction:** The powdered sample is extracted with a cold solvent mixture, commonly methanol:water:formic acid (15:4:1, v/v/v). A known amount of **ortho-Topolin riboside-d4** is added as an internal standard at the beginning of the extraction to account for sample loss during preparation.
- **Purification:** The crude extract is centrifuged, and the supernatant is collected. The extract is then purified and concentrated using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering substances.
- **Reconstitution:** The purified extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

LC-MS Analysis

- **Chromatographic Separation:** The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is commonly used for separation.
- **Mass Spectrometric Detection:** The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
- **Quantification:** The concentrations of ortho-Topolin riboside and **ortho-Topolin riboside-d4** are determined by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A calibration curve is generated using known concentrations of the non-deuterated standard to quantify the endogenous levels of the analyte in the original sample.



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Workflow for Cytokinin Quantification

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